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molecular formula C12H12N2O B8657966 N-Ethyl-1-nitrosonaphthalen-2-amine CAS No. 76145-86-3

N-Ethyl-1-nitrosonaphthalen-2-amine

Cat. No. B8657966
M. Wt: 200.24 g/mol
InChI Key: MTAIVHJJVKVYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04435417

Procedure details

The starting 2-ethylamino-1-nitrosonaphthalene is prepared by reacting 1-nitroso-2-naphthol with ethylamine following the same procedure described in the second part of example 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1O)=[O:2].[CH2:14]([NH2:16])[CH3:15]>>[CH2:14]([NH:16][C:4]1[CH:5]=[CH:6][C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[N:1]=[O:2])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)C1=C(C=CC2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=C(C2=CC=CC=C2C=C1)N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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